molecular formula C10H15BrN2 B8557578 4-(5-Bromo-3-methyl-2-pyridinyl)butylamine

4-(5-Bromo-3-methyl-2-pyridinyl)butylamine

Cat. No.: B8557578
M. Wt: 243.14 g/mol
InChI Key: VOFVQISBPMAUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-3-methyl-2-pyridinyl)butylamine is a useful research compound. Its molecular formula is C10H15BrN2 and its molecular weight is 243.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

4-(5-bromo-3-methylpyridin-2-yl)butan-1-amine

InChI

InChI=1S/C10H15BrN2/c1-8-6-9(11)7-13-10(8)4-2-3-5-12/h6-7H,2-5,12H2,1H3

InChI Key

VOFVQISBPMAUIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CCCCN)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sulphur trioxide (150 ml) in 1,1,2-trifluorotrichloroethane (350 ml) was added over ca 30 min. to a suspension of 4-(3-methyl-2-pyridyl)butylamine dihydrobromide (17 g) [prepared by passing hydrogen bromide gas through a solution of the amine in dichloromethane] in 1,1,2-trifluorotrichloroethane (100 ml) and the mixture was heated under reflux for ca 16 hr. The solvent was removed by distillation and unbrominated starting material was removed by acetylation as described in Example 1(b) to yield 4-(5-bromo-3-methyl-2-pyridyl)-butylamine (6.53 g) as an oil.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
4-(3-methyl-2-pyridyl)butylamine dihydrobromide
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of sulphur trioxide (150 ml) in 1,1,2-trifluorotrichloroethane (550 ml) was added over 30 min to a suspension of 4-(3-methyl-2-pyridyl)butylamine hydrobromide (14.2 g) [prepared by reacting 4-(3-methyl-2-pyridyl)butylamine with hydrobromic acid (0.89M)] in 1,1,2-trifluorotrichloroethane and to this mixture was added liquid bromine (5.56 g). The mixture was heated under reflux for ca 16 hr. The solvent was removed by distillation and unbrominated starting material was removed by acetylation as described in Example 1(b) to yield 4-(5-bromo-3-methyl-2-pyridyl)-butylamine (6.49 g) as an oil.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
4-(3-methyl-2-pyridyl)butylamine hydrobromide
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sulphur trioxide (150 ml) in 1,1,2-tri-fluorotrichloroethane (350 ml) was added over ca 30 min. to a suspension of 2-(4-aminobutyl)-3-methyl-pyridine dihydrobromide (17 g) [prepared by passing hydrogen bromide gas through a solution of the amine in dichloromethane] in 1,1,2-trifluorotrichloroethane (100 ml) and the mixture was heated under reflux for ca 16 hr. The solvent was removed by distillation and unbrominated starting material was removed by acetylation as described in Example 1(h) to yield 5-bromo-2-(4-aminobutyl)-3-methylpyridine (6.53 g) as an oil.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
2-(4-aminobutyl)-3-methyl-pyridine dihydrobromide
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of sulphur trioxide (150 ml) in 1,1,2-tri-fluorotrichloroethane (550 ml) was added over 30 min to a suspension of 2-(4-aminobutyl)-3-methylpyridine hydrobromide (14.2 g) [prepared by reacting 2-(4-aminobutyl)-3-methyl-pyridine with hydrobromic acid (0.89M)] in 1,1,2-trifluoro-trichloroethane and to this mixture was added liquid bromine (5.56 g). The mixture was heated under reflux for ca 16 hr. The solvent was removed by distillation and unbrominated starting material was removed by acetylation as described in Example 1(h) to yield 5-bromo-2-(4-amino-butyl)-3-methylpyridine (6.49 g) as an oil.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
2-(4-aminobutyl)-3-methylpyridine hydrobromide
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

5-Amino-2-(4-aminobutyl)-3-methylpyridine (5.11 g) in hydrobromic acid (48%, 47 ml) was reacted with cuprous bromide (4.98 g) and copper bronze (0.18 g). A solution of sodium nitrite (2.45 g) in water (16 ml) was added at 5° to 8° C. over 45 minutes, the reaction mixture was allowed to stir at 5° to 8° C. for a further hour and then stirred at room temperature for 3.5 hours. The reaction mixture was diluted with water, and hydrogen sulphide gas was passed, while the pH was progressively raised to 11 by the addition of sodium hydroxide solution. The precipitated copper salts were filtered off at intervals during the above procedure. The product was then extracted at pH 11 with chloroform to give 5-bromo-2-(4-aminobutyl)-3-methylpyridine (4.95 g) m.p. 35°-37° C.
Quantity
5.11 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.